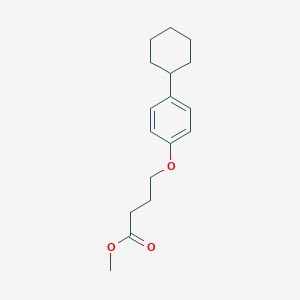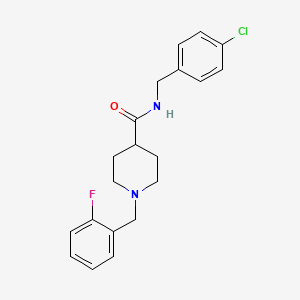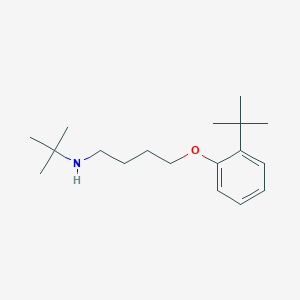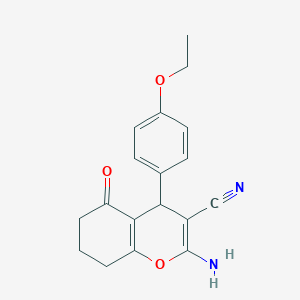
methyl 4-(4-cyclohexylphenoxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-cyclohexylphenoxy)butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This compound features a cyclohexyl group attached to a phenoxy moiety, which is further connected to a butanoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(4-cyclohexylphenoxy)butanoate can be synthesized through a nucleophilic acyl substitution reaction. The process typically involves the reaction of 4-(4-cyclohexylphenoxy)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-cyclohexylphenoxy)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-(4-cyclohexylphenoxy)butanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Hydrolysis: 4-(4-cyclohexylphenoxy)butanoic acid and methanol.
Reduction: 4-(4-cyclohexylphenoxy)butanol.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(4-cyclohexylphenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 4-(4-cyclohexylphenoxy)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-(4-cyclohexylphenoxy)butanoic acid, which may interact with enzymes or receptors in biological systems. The phenoxy moiety can participate in various biochemical pathways, influencing cellular processes and signaling.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(4-hexanoylphenyl)butanoate
- Methyl butanoate
- Ethyl butanoate
Uniqueness
Methyl 4-(4-cyclohexylphenoxy)butanoate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
methyl 4-(4-cyclohexylphenoxy)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-19-17(18)8-5-13-20-16-11-9-15(10-12-16)14-6-3-2-4-7-14/h9-12,14H,2-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOSKVAGKRDPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=C(C=C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(3,5-dichlorophenyl)acetamide]](/img/structure/B5191768.png)
![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B5191775.png)
![[4-(Diethylamino)-3-methylbutan-2-yl] 4-hydroxybenzoate;hydrochloride](/img/structure/B5191783.png)
![Methyl 4-[[3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzoyl]amino]benzoate](/img/structure/B5191788.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5191801.png)
![N-[3-(dimethylamino)propyl]-2-phenoxyacetamide](/img/structure/B5191812.png)

![(5E)-1-(3,5-dimethylphenyl)-5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5191823.png)
![4-({[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5191830.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5191847.png)
![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-naphthalenesulfonate](/img/structure/B5191863.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(4-methoxyanilino)piperidin-1-yl]methanone](/img/structure/B5191876.png)

